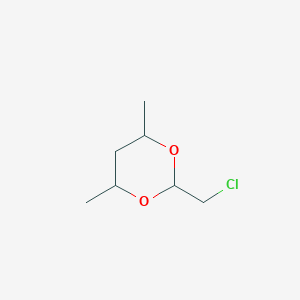
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound used in scientific research for its unique properties. This compound is also known as CDMD and has a molecular formula of C8H15ClO2. CDMD is a colorless liquid that is soluble in organic solvents such as chloroform, ether, and benzene. It is commonly used in the synthesis of various compounds and has been studied for its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of CDMD is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This property makes it useful in the synthesis of other compounds.
Biochemische Und Physiologische Effekte
CDMD has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is also known to be a skin and eye irritant.
Vorteile Und Einschränkungen Für Laborexperimente
CDMD has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It is also a reactive intermediate, making it useful in the synthesis of other compounds. However, CDMD is toxic and should be handled with care. It is also a skin and eye irritant, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CDMD. One potential area of research is the synthesis of new compounds using CDMD as a reactive intermediate. These compounds could have potential applications in the field of medicine. Another area of research could be the study of the toxicity of CDMD and its potential effects on human health. This could lead to the development of safer alternatives for use in laboratory experiments.
Conclusion
In conclusion, 2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane is a chemical compound with unique properties that make it useful in scientific research. It is commonly used in the synthesis of other compounds and has potential applications in the field of medicine. While CDMD has several advantages for use in laboratory experiments, it is toxic and should be handled with care. Further research is needed to fully understand the potential applications and limitations of CDMD.
Synthesemethoden
The synthesis of CDMD involves the reaction of 3,5-dimethyl-1,2-dioxane with thionyl chloride and hydrogen chloride gas. This reaction produces CDMD as a colorless liquid with a boiling point of 132-133°C. The synthesis of CDMD is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CDMD has been used extensively in scientific research for its unique properties. It is commonly used in the synthesis of other compounds, such as cyclic sulfates and sulfamates. These compounds have potential applications in the field of medicine, including as anticancer agents and anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
113547-34-5 |
|---|---|
Produktname |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
2-(chloromethyl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H13ClO2/c1-5-3-6(2)10-7(4-8)9-5/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
LFQFLCODYLKNOZ-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CCl)C |
Kanonische SMILES |
CC1CC(OC(O1)CCl)C |
Synonyme |
2-(Chloromethyl)-4,6-dimethyl-1,3-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



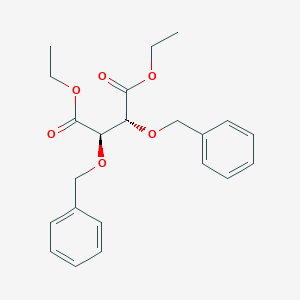
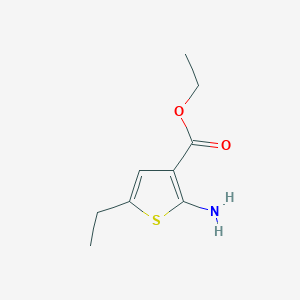
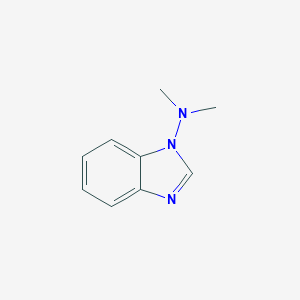
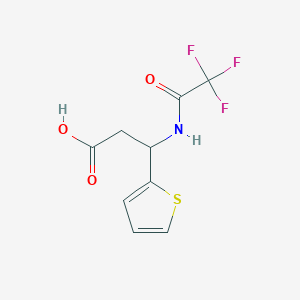

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
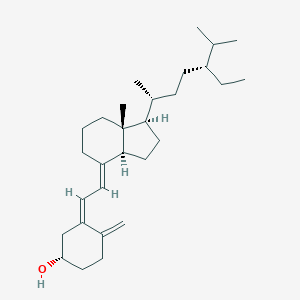
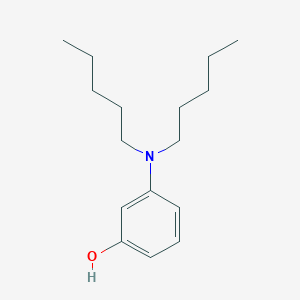
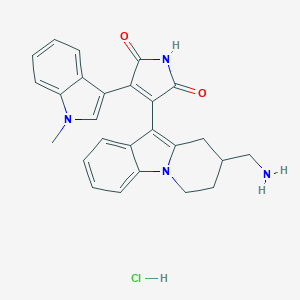

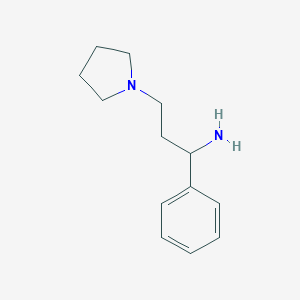
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

